tert-butyl 4-(6-oxopyridazin-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(6-oxo-1(6H)-pyridazinyl)-1-piperidinecarboxylate: is a heterocyclic compound that features a pyridazine ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-oxopyridazin-1-yl)piperidine-1-carboxylate typically involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. The reaction often requires the use of a base and a solvent such as dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(6-oxo-1(6H)-pyridazinyl)-1-piperidinecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine or piperidine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-(6-oxopyridazin-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its ability to interact with specific biological targets, such as enzymes or receptors, to treat various diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-oxopyridazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Comparison: tert-Butyl 4-(6-oxo-1(6H)-pyridazinyl)-1-piperidinecarboxylate is unique due to its specific structure, which combines a pyridazine ring with a piperidine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate has an oxazepane ring, which results in different reactivity and biological activity.
Properties
Molecular Formula |
C14H21N3O3 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 4-(6-oxopyridazin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-9-6-11(7-10-16)17-12(18)5-4-8-15-17/h4-5,8,11H,6-7,9-10H2,1-3H3 |
InChI Key |
WKLULUQSVLVSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.